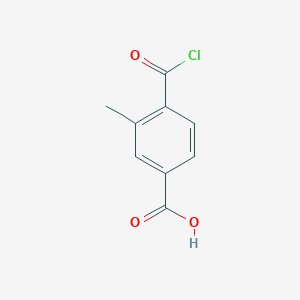
4-(Chlorocarbonyl)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)-3-methylbenzoic acid, also known as 4-chloro-3-methylbenzoyl chloride, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)-3-methylbenzoic acid is not well understood. However, it has been reported to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to exhibit moderate toxicity, which may be attributed to its ability to acylate various nucleophiles in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Chlorocarbonyl)-3-methylbenzoic acid in lab experiments is its high purity and high yield. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using this compound is its moderate toxicity, which may pose a risk to researchers handling the compound.
Orientations Futures
There are several potential future directions for research on 4-(Chlorocarbonyl)-3-methylbenzoic acid. One potential direction is to investigate the mechanism of action of this compound in more detail, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in other fields, such as medicine and agriculture. Finally, research could be conducted to develop safer and more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. Further research is needed to explore the potential applications of this compound in other fields and to develop safer and more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(Chlorocarbonyl)-3-methylbenzoic acid can be achieved through different methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction between 4-(Chlorocarbonyl)-3-methylbenzoic acidethylbenzoic acid and thionyl chloride in the presence of aluminum chloride. This method has been reported to yield high purity and high yield of the product.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)-3-methylbenzoic acid has been widely used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various organic compounds. Additionally, this compound has been used as a reagent in the synthesis of peptides and proteins, as well as in the preparation of esters and amides.
Propriétés
Numéro CAS |
126736-28-5 |
|---|---|
Formule moléculaire |
C9H7ClO3 |
Poids moléculaire |
198.6 g/mol |
Nom IUPAC |
4-carbonochloridoyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,12,13) |
Clé InChI |
WXTNFBRXECMYPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
Synonymes |
Benzoic acid, 4-(chlorocarbonyl)-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




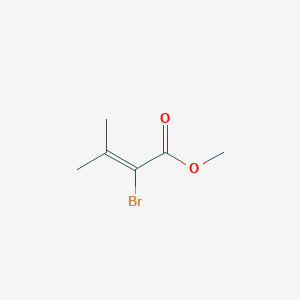


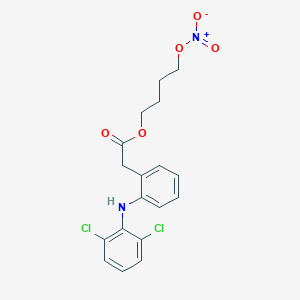
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

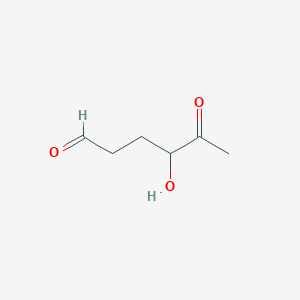
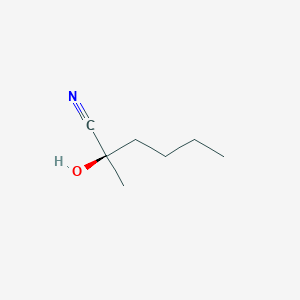
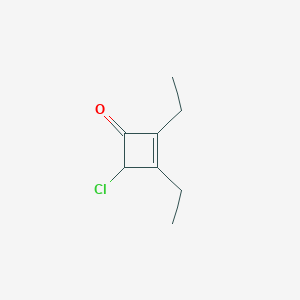


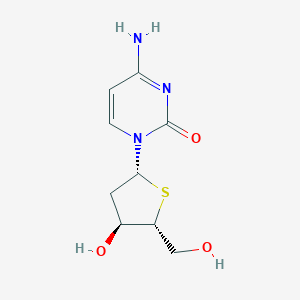
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)